molecular formula C11H13N B1347127 2,6-dimethyl-N-prop-2-ynyl-aniline CAS No. 74248-48-9

2,6-dimethyl-N-prop-2-ynyl-aniline

Cat. No. B1347127
CAS RN: 74248-48-9
M. Wt: 159.23 g/mol
InChI Key: ISACQIQEYNRYHZ-UHFFFAOYSA-N
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Patent
US04325966

Procedure details

2,6-Dimethylaniline (12.1 g, 0.1 mole) and propargyl chloride (3.8 g, 0.05 mole), were mixed and heated over a steam bath using an efficient reflux condenser for 8 hours, then treated with aqueous caustic soda solution, extracted with ether, the ethereal layer worked up and the residue distilled to give 2,6-dimethylphenyl propargylamine, b.p. 56°-58° C./0.01 mm.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH2:10](Cl)[C:11]#[CH:12].[OH-].[Na+]>>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][CH2:12][C:11]#[CH:10] |f:2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C#C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated over a steam bath
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.